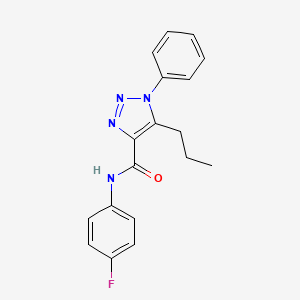
N-(4-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains fluorophenyl and phenyl groups, which are common in many pharmaceuticals and could suggest potential biological activity .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR), which provide information about the functional groups present and the overall molecular framework .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the triazole ring. Subsequent reactions may involve the introduction of various substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by techniques such as X-ray diffraction, which can provide information on the compound’s crystal structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
The synthesis of related compounds demonstrates the feasibility of creating complex molecules with potential therapeutic uses. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its antitumor activity against various cancer cell lines highlights the methodological advancements and the therapeutic potential of similar compounds (Hao et al., 2017). Similarly, the structural characterisation of triazole derivatives indicates the importance of intermolecular interactions in determining the properties of these compounds (Shukla et al., 2014).
Antimicrobial and Anticancer Activities
Substituted triazole derivatives have been synthesized and evaluated for their potential cytotoxic agents against various human cancer cell lines, showcasing the versatility of triazole derivatives in developing novel anticancer agents (Aliabadi et al., 2010). Moreover, the exploration of triazole-based compounds for antimicrobial applications reveals their promise in addressing antibiotic resistance and developing new antimicrobial strategies (Basoğlu et al., 2013).
Photophysical and Physicochemical Properties
The study of 1,2,3-triazole derivatives exhibiting bright blue fluorescence with potential applications as sensors highlights the functional diversity of triazole compounds in material science and diagnostic applications (Safronov et al., 2020). This underscores the potential of triazole derivatives in the development of novel materials with specific optical properties.
Theoretical Studies and Application Prospects
Theoretical analyses, such as DFT calculations, play a crucial role in understanding the behavior of triazole derivatives and guiding the synthesis of compounds with desired properties (Moreno-Fuquen et al., 2019). These studies are essential for the rational design of new molecules for various applications, ranging from medicinal chemistry to material science.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A structurally similar compound, n-benzoyl-n’-(4-fluorophenyl) thiourea, has been reported to inhibit the sirtuin1 enzyme (sirt1) . SIRT1 is a protein that has been implicated in cellular processes such as aging, inflammation, and stress resistance, among others .
Mode of Action
The structurally similar compound n-benzoyl-n’-(4-fluorophenyl) thiourea is known to inhibit the sirt1 enzyme . This inhibition leads to the overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
The inhibition of sirt1 by a similar compound can affect various cellular processes, including aging, inflammation, and stress resistance .
Pharmacokinetics
A structurally similar compound, n-benzoyl-n’-(4-fluorophenyl) thiourea, has been predicted to have good pharmacokinetics (adme) properties . These properties include absorption, distribution, metabolism, and excretion, which can affect the bioavailability of the compound .
Result of Action
The inhibition of sirt1 by a similar compound can lead to the overexpression of p53, a gene responsible for negative regulation of the cell cycle . This can potentially lead to the arrest of cell growth and division .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-1-phenyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-2-6-16-17(18(24)20-14-11-9-13(19)10-12-14)21-22-23(16)15-7-4-3-5-8-15/h3-5,7-12H,2,6H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLRKEUNSBTQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

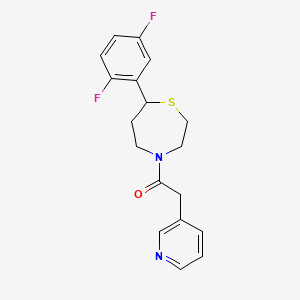
![4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol](/img/structure/B2877031.png)
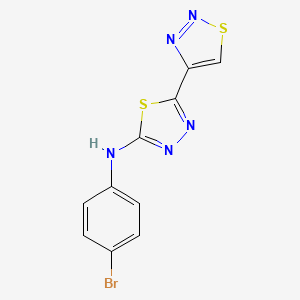
![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2877033.png)

![3-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2877036.png)
![3-ethyl-N-(4-isopropylphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2877038.png)
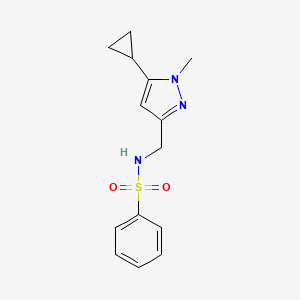
![1-{4-Cyano-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2877044.png)

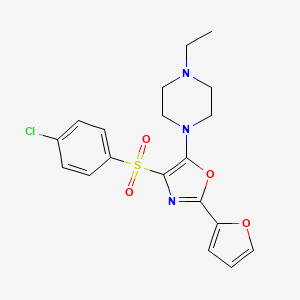
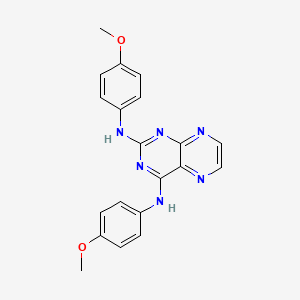
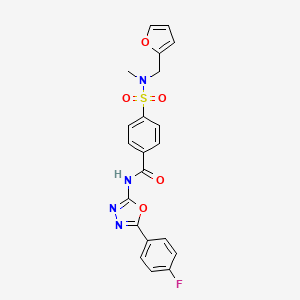
![6-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2877052.png)